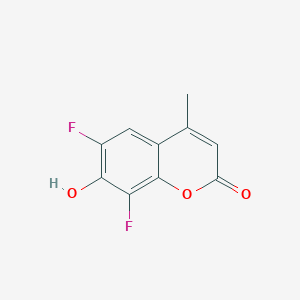

6,8-Difluoro-7-hydroxy-4-methylcoumarin

説明

6,8-Difluoro-7-hydroxy-4-methylcoumarin, also known as DiFMU, is a blue-fluorescent dye . It is a fluorophore that has been conjugated to streptavidin or secondary antibodies for flow cytometry and used to label bacteria for multi-color fluorescence in situ hybridization (FISH) . It has also been coupled to peptides to improve electrospray ionization and MS sensitivity in MALDI-TOF MS . It displays absorption/emission maxima of 358/455 nm, respectively .

Synthesis Analysis

The synthesis of 7-hydroxy-4-substituted coumarins, which includes 6,8-Difluoro-7-hydroxy-4-methylcoumarin, has been studied . The Pechmann coumarin synthesis method was used, and the influence of various Lewis acids on the reaction was discussed. The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .Molecular Structure Analysis

The specific chemical structure of 6,8-Difluoro-7-hydroxy-4-methylcoumarin contains a coumarin core with two fluorine atoms and a hydroxyl group attached to it, as well as a methyl group on the 4 position .Chemical Reactions Analysis

6,8-Difluoro-7-hydroxy-4-methylcoumarin can be used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye . It has been conjugated to streptavidin or secondary antibodies for flow cytometry and used to label bacteria for multi-color fluorescence in situ hybridization (FISH) .Physical And Chemical Properties Analysis

6,8-Difluoro-7-hydroxy-4-methylcoumarin has a molecular formula of C10H6F2O3 and a molecular weight of 212.15 . It is a neat product .科学的研究の応用

Fluorophore

6,8-Difluoro-7-hydroxy-4-methylcoumarin is a fluorophore . Fluorophores are chemical compounds that can re-emit light upon light excitation. They are used in a variety of scientific research fields, including biochemistry and medicine, to study the properties and functions of organic substances.

Flow Cytometry

This compound has been conjugated to streptavidin or secondary antibodies for flow cytometry . Flow cytometry is a technique used to detect and measure physical and chemical characteristics of a population of cells or particles.

Labeling Bacteria

It has been used to label bacteria for multi-color fluorescence in situ hybridization (FISH) . FISH is a molecular cytogenetic technique that uses fluorescent probes that bind to only those parts of a nucleic acid sequence with a high degree of sequence complementarity.

Peptide Coupling

6,8-Difluoro-7-hydroxy-4-methylcoumarin has also been coupled to peptides to improve electrospray ionization and MS sensitivity in MALDI-TOF MS . This application is particularly useful in proteomics research.

Diagnostic Detection

6,8-Difluoro-7-hydroxy-4-methylcoumarin (DIFMU) was used for the diagnostic detection of natural killer cell-activity . This application is crucial in immunology and medical diagnostics.

Reference Standard

DIFMU can be used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye . This application is important in analytical chemistry for ensuring the accuracy and reliability of the analytical results.

将来の方向性

6,8-Difluoro-7-hydroxy-4-methylcoumarin has attracted attention as a potential lead compound for drug development due to its potential biological activities . It has been used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye , indicating its potential use in research and diagnostic procedures.

特性

IUPAC Name |

6,8-difluoro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c1-4-2-7(13)15-10-5(4)3-6(11)9(14)8(10)12/h2-3,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLENVBUPWUQAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318263 | |

| Record name | Marina Blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Difluoro-7-hydroxy-4-methylcoumarin | |

CAS RN |

215868-23-8 | |

| Record name | Marina Blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marina Blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What makes 6,8-Difluoro-7-hydroxy-4-methylcoumarin useful for cell imaging?

A1: 6,8-Difluoro-7-hydroxy-4-methylcoumarin, also known as Marina Blue, exhibits blue fluorescence. This property makes it valuable for cell imaging applications. [] Researchers can conjugate Marina Blue to sugar derivatives, creating fluorescent probes. These probes can then be used to visualize and track cells, as well as molecules within cells. []

Q2: Are there specific applications for 6,8-Difluoro-7-hydroxy-4-methylcoumarin in cancer research?

A2: Yes, research indicates the potential of 6,8-Difluoro-7-hydroxy-4-methylcoumarin as a cancer imaging agent. Specifically, when conjugated to L-glucose, it can be used to visualize and potentially target cancerous cells. [] This application utilizes the molecule's fluorescent properties for improved precision in imaging cancerous cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。